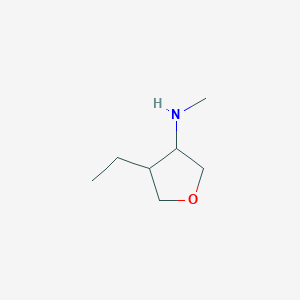

4-Ethyl-N-methyloxolan-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-ethyl-N-methyloxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-6-4-9-5-7(6)8-2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAHFVXXKWAGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCC1NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethyl N Methyloxolan 3 Amine and Its Analogues

Retrosynthetic Analysis of 4-Ethyl-N-methyloxolan-3-amine

A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into readily available starting materials. The primary disconnections are typically made at the carbon-nitrogen and carbon-oxygen bonds.

One plausible retrosynthetic route begins with the disconnection of the N-methyl group, leading back to a secondary amine. A subsequent disconnection of the amine group via a reductive amination pathway suggests a ketone precursor, 4-ethyltetrahydrofuran-3-one. This ketone can be further simplified by disconnecting the ethyl group, which could be introduced via an alkylation reaction, leading to tetrahydrofuran-3-one.

Alternatively, the tetrahydrofuran (B95107) ring itself can be disconnected. An intramolecular Williamson ether synthesis approach would lead to a halogenated alcohol precursor. Another strategy involves a ring-closing metathesis (RCM) reaction, which would deconstruct the ring into a diene precursor.

A summary of potential retrosynthetic disconnections is presented below:

| Disconnection Strategy | Precursor 1 | Precursor 2 |

| Reductive Amination | 4-ethyltetrahydrofuran-3-one | Methylamine (B109427) |

| Alkylation | Tetrahydrofuran-3-one | Ethyl halide |

| Intramolecular SN2 | 1-halo-3-ethylpentane-2,5-diol | - |

| Ring-Closing Metathesis | Alkene-tethered alcohol | - |

Divergent Synthetic Strategies for Oxolan-3-amine Scaffolds

Divergent synthesis provides an efficient route to a variety of oxolan-3-amine analogues from a common intermediate. This approach is particularly valuable for creating a library of compounds for structure-activity relationship studies.

The formation of the tetrahydrofuran ring is a critical step in the synthesis of this compound. Several robust methods are available for this transformation.

Intramolecular SN2 Reactions: A classical and reliable method involves the intramolecular nucleophilic substitution of a hydroxyl group onto a carbon bearing a leaving group (e.g., a halide or sulfonate). This approach is effective for constructing the tetrahydrofuran ring from an acyclic precursor with the appropriate stereochemistry already established.

Ring-Closing Alkene Metathesis (RCM): RCM has emerged as a powerful tool for the formation of various ring systems, including tetrahydrofurans. rsc.org This method utilizes a ruthenium-based catalyst, such as a Grubbs catalyst, to cyclize a diene precursor. rsc.org The strategic placement of the double bonds in the acyclic precursor is crucial for the success of this reaction.

Oxy-Michael Addition: Intramolecular oxy-Michael additions can be employed to form the tetrahydrofuran ring. This strategy typically involves the addition of a hydroxyl group to an activated alkene, such as an α,β-unsaturated ester or ketone. uni-saarland.de

[3+2] Cycloaddition Reactions: These reactions provide a convergent and efficient route to highly substituted tetrahydrofurans by forming two bonds and up to two stereocenters in a single step. nih.gov

A comparison of these ring-closing strategies is provided in the table below:

| Strategy | Key Features |

| Intramolecular SN2 | Reliable, stereocenters often pre-installed. nih.gov |

| Ring-Closing Metathesis | Powerful for various ring sizes, utilizes specific catalysts. rsc.org |

| Oxy-Michael Addition | Forms cyclic β-oxygenated carboxylic acid derivatives. uni-saarland.de |

| [3+2] Cycloaddition | Convergent, generates multiple bonds and stereocenters simultaneously. nih.gov |

An alternative to constructing the substituted tetrahydrofuran ring in one go is to start with a pre-formed oxolane and introduce the desired functional groups. A common starting material for this approach is tetrahydrofuran-3-one.

The ethyl group can be introduced at the 4-position via α-alkylation of the ketone. Subsequent reductive amination of the resulting 4-ethyltetrahydrofuran-3-one with methylamine would then yield the target compound, this compound. The reductive amination can be carried out using various reducing agents, such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Another approach involves the conversion of a furan-derived ketone to the corresponding tetrahydrofuran-derived amine through hydrogenation and subsequent reductive amination. scispace.com This method can be a one-pot, two-step process. scispace.com

Stereocontrolled Synthesis of Chiral Oxolan-3-amines

The synthesis of enantiomerically pure this compound requires stereocontrol during the synthetic sequence. This can be achieved through asymmetric catalysis or by using starting materials from the chiral pool.

Asymmetric catalysis offers a powerful method for establishing stereocenters with high enantioselectivity. Chiral catalysts can be employed in several key steps of the synthesis.

Asymmetric Hydrogenation: The reduction of a suitable prochiral precursor, such as an enamine or an imine, using a chiral catalyst can provide access to enantiomerically enriched amines.

Asymmetric Michael Addition: A chiral catalyst can be used to control the stereochemistry of the Michael addition of a nucleophile to introduce the ethyl group at the 4-position of a tetrahydrofuran-3-one precursor.

Asymmetric Ring-Opening: The enantioselective ring-opening of a meso-epoxide with a suitable nucleophile can be a key step in establishing the stereochemistry of the oxolane ring.

The development of chiral ligands for transition metal catalysts has significantly advanced the field of asymmetric synthesis, enabling the preparation of a wide range of chiral molecules with high optical purity. chemistryviews.org

The chiral pool refers to the collection of inexpensive, enantiomerically pure compounds that are readily available from natural sources, such as amino acids, sugars, and terpenes. These compounds can serve as versatile starting materials for the synthesis of complex chiral molecules.

For the synthesis of chiral this compound, a starting material from the chiral pool, such as a derivative of a sugar or a tartrate, could be elaborated through a series of stereospecific reactions to construct the desired substituted tetrahydrofuran ring. nih.gov A simple and short synthetic pathway has been developed for novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives starting from enantiomeric lactone acids in two steps. researchgate.netresearchgate.net This approach ensures that the stereochemistry of the final product is derived from the well-defined stereochemistry of the starting material.

Diastereoselective Transformations

The diastereoselective synthesis of polysubstituted tetrahydrofurans is crucial for obtaining specific isomers with desired biological activities. Various strategies have been developed to control the relative stereochemistry of substituents on the oxolane ring.

One common approach involves the intramolecular cyclization of acyclic precursors where the stereocenters are established before ring formation. For instance, a diastereoselective synthesis of 3,4-disubstituted and 2,3,4-trisubstituted tetrahydrofurans can be achieved through an intramolecular allylation strategy using allylsilanes. This method allows for the controlled formation of the tetrahydrofuran ring with specific stereochemical outcomes.

Another powerful technique is the [3+2] annulation of aminocyclopropanes with aldehydes . This iron-catalyzed reaction provides a stereoselective route to aminotetrahydrofurans. The stereochemistry of the resulting product is influenced by the substituents on both the aminocyclopropane and the aldehyde.

Furthermore, oxa-Michael additions offer a reliable method for the synthesis of functionalized tetrahydrofurans. Starting from Michael adducts, 2,3,4-trisubstituted tetrahydrofurans can be obtained in a two-step process involving reduction of an aldehyde followed by an intramolecular oxa-Michael addition. This approach has been shown to yield products with high diastereoselectivity. researchgate.net

In the context of synthesizing this compound, a potential diastereoselective strategy could involve the reductive amination of a suitably substituted 4-ethyloxolan-3-one. The choice of reducing agent and reaction conditions would be critical in controlling the stereochemical outcome of the amine addition.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step in any synthetic route to maximize yield and purity. For a hypothetical synthesis of this compound, which likely involves steps such as cyclization and reductive amination, several parameters would need to be carefully controlled.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in reductive amination, solvents like methanol are commonly used.

Temperature: Reaction temperature can influence the rate of reaction and the formation of byproducts. Lowering the temperature can sometimes enhance diastereoselectivity.

Catalyst: If a catalyzed reaction is employed, such as in reductive amination or cross-coupling, the choice and loading of the catalyst are crucial. For example, various metal catalysts or organocatalysts can be used for reductive amination.

Reducing Agent: In a reductive amination approach, the choice of reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) will affect the outcome.

Stoichiometry: The molar ratio of reactants can influence the yield and minimize the formation of side products.

An illustrative example of reaction condition optimization for a generic reductive amination is presented in the table below.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | NaBH(OAc)₃ | Dichloromethane | 25 | 85 |

| 2 | NaBH₃CN | Methanol | 25 | 78 |

| 3 | H₂/Pd-C | Ethanol | 50 | 92 |

| 4 | NaBH(OAc)₃ | Tetrahydrofuran | 25 | 88 |

This is a hypothetical data table for illustrative purposes.

Post-Synthetic Derivatization of this compound

Once this compound is synthesized, it can be further modified to create a library of analogues for various applications. Derivatization can occur at the amine nitrogen or on the oxolane ring.

Modifications at the Amine Nitrogen

The secondary amine in this compound is a versatile functional group that can undergo a variety of transformations:

N-Alkylation: The amine can be further alkylated using alkyl halides or through reductive amination with aldehydes or ketones. researchgate.net This allows for the introduction of a wide range of substituents. A general method for the direct N-alkylation of secondary amines involves the use of alkyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides. This is a common method for introducing carbonyl-containing functional groups.

N-Arylation: The amine can be coupled with aryl halides or boronic acids under transition-metal catalysis (e.g., Buchwald-Hartwig amination) to form N-aryl derivatives.

Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides, which are important functional groups in medicinal chemistry.

| Reagent | Product Type | Reaction Conditions |

| Ethyl iodide | Tertiary amine | Hünig's base, Acetonitrile, RT |

| Acetyl chloride | Amide | Triethylamine, Dichloromethane, 0°C to RT |

| Phenylboronic acid | N-Aryl amine | Pd catalyst, base, Toluene, 100°C |

| Toluenesulfonyl chloride | Sulfonamide | Pyridine, Dichloromethane, 0°C to RT |

This is a hypothetical data table for illustrative purposes.

Functionalization at the Oxolane Ring

Modifying the oxolane ring of this compound presents a greater challenge due to the higher inertness of C-H bonds compared to the reactivity of the amine. However, modern synthetic methods offer several possibilities:

C-H Activation/Functionalization: Directed C-H activation, where the amine or a derivative directs a metal catalyst to a specific C-H bond on the ring, can be a powerful tool. This allows for the introduction of new functional groups at positions that would be difficult to access through classical methods. Recent advances have shown the feasibility of C-H activation of tetrahydrofuran. korea.edursc.org

Radical Functionalization: Radical-based reactions can be used to introduce substituents onto the oxolane ring. For example, radical halogenation followed by nucleophilic substitution can be employed.

Ring-Opening and Re-closing: A more drastic approach would involve the cleavage of the oxolane ring, followed by modification of the resulting acyclic chain and subsequent re-cyclization to a new, more complex oxolane derivative.

The feasibility and regioselectivity of these reactions would depend on the specific reagents and conditions used, as well as the inherent reactivity of the C-H bonds on the 4-ethyl-substituted oxolane ring.

Advanced Spectroscopic and Chromatographic Characterization of 4 Ethyl N Methyloxolan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy serves as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H, ¹³C) Data Analysis

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms present in the molecule.

The ¹H NMR spectrum of 4-Ethyl-N-methyloxolan-3-amine is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms like oxygen and nitrogen causing a downfield shift. The integration of these signals reveals the relative number of protons in each environment, and the multiplicity (splitting pattern) provides information about the number of neighboring protons, as described by the n+1 rule.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its hybridization and the nature of the atoms attached to it. Carbons bonded to heteroatoms (O, N) are typically observed at lower field.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.8 - 4.2 | m | 2H | H-5 (CH₂-O) |

| ~3.5 - 3.7 | m | 1H | H-2a (CH₂-O) |

| ~3.2 - 3.4 | m | 1H | H-3 (CH-N) |

| ~2.9 - 3.1 | m | 1H | H-2b (CH₂-O) |

| ~2.4 | s | 3H | N-CH₃ |

| ~2.1 - 2.3 | m | 1H | H-4 (CH-CH₂) |

| ~1.4 - 1.6 | m | 2H | CH₂ (ethyl) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~72 | C-5 (CH₂-O) |

| ~68 | C-2 (CH₂-O) |

| ~60 | C-3 (CH-N) |

| ~45 | C-4 (CH-CH₂) |

| ~35 | N-CH₃ |

| ~25 | CH₂ (ethyl) |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in establishing the precise connectivity of atoms and deducing the stereochemical arrangement within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum are expected between H-3 and H-4, H-4 and the ethyl CH₂, and within the oxolane ring protons (H-2, H-3, H-4, H-5), confirming their scalar coupling pathways.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹H and ¹³C signals, for instance, linking the proton signal at ~2.4 ppm to the N-CH₃ carbon at ~35 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in the NOESY spectrum can help to determine the relative stereochemistry at the C-3 and C-4 positions by observing which protons are close to each other in space. For example, the presence or absence of a NOE between the H-3 proton and the ethyl group protons would provide insight into their relative orientation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident confirmation of its elemental composition.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like amines. In positive ion mode ESI-MS, this compound is expected to be readily protonated to form the [M+H]⁺ ion. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the calculation of the exact molecular formula.

Table 3: Predicted HRMS-ESI Data for this compound

| Ion | Calculated m/z |

|---|

The experimentally observed m/z value would be compared to the calculated value for the proposed formula C₇H₁₆NO⁺. A close match (typically within a few parts per million) provides strong evidence for the assigned molecular formula.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation of aliphatic amines is often characterized by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

For the [M+H]⁺ ion of this compound, several characteristic fragmentation pathways can be predicted:

Loss of the ethyl group: Alpha-cleavage at the C3-C4 bond could lead to the loss of an ethyl radical, followed by rearrangement.

Ring opening: Cleavage of the oxolane ring can occur, leading to a variety of fragment ions.

Loss of the N-methyl group: While less common than alpha-cleavage of larger alkyl groups, loss of the methyl group from the nitrogen is a possible fragmentation pathway.

The analysis of these fragment ions provides corroborating evidence for the proposed structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, a secondary amine, the IR spectrum is expected to show a characteristic N-H stretching vibration. orgchemboulder.comspectroscopyonline.com The C-N and C-O stretching vibrations will also be present, providing further confirmation of the key functional groups.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 - 3310 | Weak-Medium | N-H stretch (secondary amine) |

| ~2960 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1250 - 1020 | Medium | C-N stretch (aliphatic amine) |

| ~1150 - 1050 | Strong | C-O stretch (ether) |

The presence of a weak to medium intensity band in the region of 3350-3310 cm⁻¹ would be indicative of the N-H stretch of the secondary amine. orgchemboulder.com Strong absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching of the alkyl groups. The strong C-O stretching vibration of the oxolane ring is expected around 1150-1050 cm⁻¹. The C-N stretching of the aliphatic amine would likely appear in the 1250-1020 cm⁻¹ region. orgchemboulder.com A broad band in the 910-665 cm⁻¹ range can be attributed to the N-H wagging vibration. orgchemboulder.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its secondary amine, ether, and alkyl components.

The key diagnostic peaks would include:

N-H Stretch: As a secondary amine, a single, weak to medium intensity band is anticipated in the 3350-3310 cm⁻¹ region, which is characteristic of the N-H stretching vibration. orgchemboulder.comspectroscopyonline.com

C-H Stretch: Strong, sharp bands between 2960 cm⁻¹ and 2850 cm⁻¹ will be present, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl, methyl, and oxolane ring methylene groups. wpmucdn.com

N-H Bend: A bending vibration for the N-H group in secondary amines can sometimes appear, though it is often weak and may be difficult to distinguish in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-O-C Stretch: A strong, prominent absorption band is expected around 1180-1050 cm⁻¹ due to the asymmetric stretching of the C-O-C ether linkage within the oxolane ring. nih.gov This is a key signature for the tetrahydrofuran (B95107) structure.

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines typically appears as a medium to weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com

N-H Wag: A characteristic strong, broad band resulting from the out-of-plane bending (wagging) of the N-H bond is expected between 910 cm⁻¹ and 665 cm⁻¹. orgchemboulder.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3350 - 3310 | Weak - Medium | N-H Stretch | Secondary Amine |

| 2960 - 2850 | Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1180 - 1050 | Strong | C-O-C Asymmetric Stretch | Ether (Oxolane) |

| 1250 - 1020 | Weak - Medium | C-N Stretch | Aliphatic Amine |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrations that result in a change in molecular polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the carbon backbone.

Expected prominent Raman shifts include:

C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region corresponding to the various C-H bonds.

C-C Stretching: Multiple bands in the 800-1200 cm⁻¹ fingerprint region, corresponding to the stretching of C-C bonds in the ethyl group and the oxolane ring.

C-O-C Symmetric Stretch: A distinct signal for the symmetric stretch of the ether group, which complements the asymmetric stretch seen in the IR spectrum.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2800 - 3000 | Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1440 - 1480 | Medium | C-H Bend | Alkyl (CH₂) |

| 1340 - 1380 | Medium | C-H Bend | Alkyl (CH₃) |

| 800 - 1200 | Medium | C-C Stretch | Carbon Backbone |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound, separating it from impurities, and resolving its different stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to the polarity of the secondary amine group, which can cause peak tailing and poor chromatographic performance, direct GC analysis of this compound can be challenging.

To improve its chromatographic behavior, derivatization is often employed to create a more volatile and less polar analogue. scispace.com Common approaches include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative. nist.gov

Acylation: Reaction with an acylating agent like trifluoroacetic anhydride (TFAA) to form a stable amide. scispace.com

The mass spectrometer, typically using Electron Ionization (EI), fragments the molecule in a predictable manner. The dominant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, nitrogen-containing cation. For this compound, this would lead to characteristic fragment ions that are diagnostic of its structure.

Table 4: Predicted Key Mass Fragments (m/z) in EI-MS for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 128 | [C₇H₁₄NO]⁺ | Loss of methyl group (•CH₃) |

| 114 | [C₆H₁₂NO]⁺ | Loss of ethyl group (•C₂H₅) |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage with ring opening |

Chiral Chromatography for Enantiomeric Purity Determination

The structure of this compound contains two chiral centers at positions 3 and 4 of the oxolane ring. This gives rise to four possible stereoisomers: two pairs of enantiomers (cis and trans isomers). Distinguishing and quantifying these stereoisomers is critical, as they may have different biological activities.

Chiral chromatography is the definitive method for this purpose. This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, allowing for their separation.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for the separation of a wide range of chiral amines. yakhak.orgresearchgate.net Cyclodextrin-based phases can also be used, particularly in GC applications. nih.gov

Mobile Phase: The separation is typically achieved using a normal-phase mobile phase, which consists of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. yakhak.org The ratio of these solvents is optimized to achieve the best resolution between the stereoisomers.

Table 5: Hypothetical Chiral HPLC Method for Separation of Stereoisomers

| Parameter | Description |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% Diethylamine) to improve peak shape |

| Elution | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Controlled, e.g., 25 °C |

| Detector | UV-Vis (if derivatized) or ELSD/CAD |

Computational Chemistry and Theoretical Investigations of 4 Ethyl N Methyloxolan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 4-Ethyl-N-methyloxolan-3-amine, a typical DFT study would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

A hypothetical DFT calculation, for instance using the B3LYP functional with a 6-31G* basis set, would yield key ground state properties. These would include optimized bond lengths, bond angles, and dihedral angles. Such data provides a precise three-dimensional picture of the molecule. Furthermore, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy could be calculated, offering insights into the molecule's stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

| Property | Predicted Value |

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

Note: The values in this table are placeholders and would need to be calculated using appropriate computational chemistry software.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. It maps the electrostatic potential onto the electron density surface. For this compound, the MEP surface would likely show regions of negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, highlighting sites for potential nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions and chemical reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the FMO analysis would reveal the distribution of these orbitals, identifying the most probable sites for electron donation and acceptance, thus providing insights into its reaction mechanisms.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the oxolane ring and the attached ethyl and N-methyl groups in this compound means that it can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

As a preliminary step, molecular mechanics (MM) and semi-empirical methods can be employed for a rapid conformational search. These methods are computationally less expensive than higher-level quantum calculations. Force fields like MMFF94 or AM1 could be used to explore the potential energy surface and identify a set of low-energy conformers. This initial screening is essential for narrowing down the number of structures that require more accurate, and computationally intensive, analysis.

Following the initial screening, the low-energy conformers would be subjected to more rigorous calculations using ab initio methods (like Hartree-Fock) or, more commonly, DFT. Each identified conformer's geometry would be re-optimized at a higher level of theory to obtain more accurate energy values. The relative energies of these conformers would then be used to determine their population distribution at a given temperature according to the Boltzmann distribution. This detailed analysis provides a comprehensive understanding of the molecule's flexibility and the preferred shapes it adopts.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | 0.00 |

| Conformer 2 | Value |

| Conformer 3 | Value |

| Conformer 4 | Value |

Note: The values in this table are placeholders and represent the expected output of a thorough conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool to understand the conformational landscape and intermolecular interactions of molecules over time. For this compound, MD simulations would provide critical insights into its behavior in different environments.

The conformational flexibility of the five-membered oxolane ring and the orientation of its substituents are highly influenced by the surrounding solvent. The oxolane ring itself is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. The ethyl and N-methylamine substituents at positions 4 and 3, respectively, can adopt pseudo-axial or pseudo-equatorial orientations.

In a non-polar solvent, intramolecular forces would likely dominate, with the conformational equilibrium favoring structures that minimize steric hindrance. It is hypothesized that the bulkier ethyl group would preferentially occupy a pseudo-equatorial position to reduce steric strain. The orientation of the N-methylamine group would be more complex, influenced by a subtle interplay of steric effects and potential intramolecular hydrogen bonding if a hydrogen bond donor were present.

In polar protic solvents, such as water or methanol, explicit solvent MD simulations would be expected to show a significant shift in conformational preferences. The solvent molecules can form hydrogen bonds with the nitrogen and oxygen atoms of this compound, stabilizing certain conformations. The ability of the amine to act as a hydrogen bond acceptor would influence the orientation of the N-methylamine substituent to maximize favorable interactions with the solvent. Computational studies on similar cyclic ethers have shown that the inclusion of explicit solvent molecules is crucial for accurately modeling their conformational behavior and the resulting molecular properties.

A hypothetical distribution of major conformers in different solvents, based on principles of steric hindrance and solvation, is presented in Table 1.

Table 1: Predicted Conformational Preferences of this compound in Different Solvents

| Solvent | Predicted Dominant Conformer (Ethyl Group) | Predicted Dominant Conformer (N-methylamine Group) | Key Stabilizing Interactions |

|---|---|---|---|

| Cyclohexane (Non-polar) | Pseudo-equatorial | Pseudo-equatorial | Minimized Steric Hindrance |

| Dichloromethane (Polar Aprotic) | Pseudo-equatorial | Pseudo-equatorial | Dipole-dipole interactions |

The solvation shell around this compound would be distinctly structured, particularly in aqueous solutions. MD simulations can reveal the radial distribution functions (RDFs) of solvent molecules around the solute's functional groups.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Density Functional Theory (DFT) is a widely used quantum mechanical method to predict spectroscopic parameters with a high degree of accuracy.

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), could predict its ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The predicted shifts would be sensitive to the molecule's conformation. Therefore, it is common practice to calculate the NMR spectra for several low-energy conformers and then obtain a Boltzmann-averaged spectrum for comparison with experimental data. The accuracy of such predictions has been shown to be high enough to distinguish between isomers and assign structures confidently. rsc.orgnih.gov

A table of hypothetical, yet chemically reasonable, predicted ¹³C NMR chemical shifts for a plausible low-energy conformer of this compound is provided in Table 2.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| C (Oxolane, adjacent to O) | sp³ | ~70-75 | Deshielded by adjacent oxygen |

| C (Oxolane, adjacent to N) | sp³ | ~60-65 | Deshielded by adjacent nitrogen |

| C (Oxolane, with ethyl group) | sp³ | ~40-45 | Aliphatic carbon in a ring |

| C (Oxolane, other) | sp³ | ~30-35 | Aliphatic carbon in a ring |

| Ethyl-CH₂ | sp³ | ~25-30 | Standard aliphatic chemical shift |

| Ethyl-CH₃ | sp³ | ~10-15 | Standard aliphatic chemical shift |

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations would identify characteristic vibrational modes, such as C-O-C stretching of the oxolane ring, C-N stretching of the amine, and various C-H bending and stretching modes. Ab initio calculations have been successfully used to assign the vibrational spectra of related molecules like 5-aminouracil. nih.gov

Reaction Pathway Elucidation and Transition State Analysis for Proposed Syntheses

Computational chemistry can be employed to investigate the thermodynamics and kinetics of potential synthetic routes to this compound. A plausible synthesis would involve the reductive amination of a suitable ketone precursor. chemistrysteps.comwikipedia.orgorganic-chemistry.org

A proposed synthetic pathway starts from 4-ethyloxolan-3-one. This ketone can react with methylamine (B109427) to form an intermediate imine (or iminium ion under acidic conditions), which is then reduced to the final product, this compound.

Computational analysis of this reaction would involve:

Geometry optimization of reactants, intermediates, transition states, and products.

Frequency calculations to confirm that reactants, intermediates, and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Transition state theory can then be used to estimate the reaction rate constants from the calculated activation energies. wikipedia.orgyoutube.comyoutube.com Such theoretical studies can help in optimizing reaction conditions by identifying the rate-limiting step and suggesting ways to lower its energy barrier. For instance, the calculations could model the effect of different reducing agents or catalysts on the transition state energies. Theoretical studies on similar reactions, such as the synthesis of other tetrahydrofuran (B95107) derivatives, have provided valuable mechanistic insights. scispace.comacs.org

A hypothetical energy profile for the proposed reductive amination is presented in Table 3.

Table 3: Hypothetical Calculated Energy Profile for the Synthesis of this compound via Reductive Amination

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 4-ethyloxolan-3-one + Methylamine | 0.0 | Reactants |

| Transition State 1 (Imine formation) | +15.2 | Formation of the C-N bond |

| Imine Intermediate | +5.8 | Formed after dehydration |

| Transition State 2 (Hydride attack) | +10.5 | Reduction of the imine |

Structure Activity Relationship Sar Studies of 4 Ethyl N Methyloxolan 3 Amine Derivatives

Design Principles for SAR Investigations of Oxolan-3-amine Analogues

A primary focus of SAR studies on 4-Ethyl-N-methyloxolan-3-amine is the systematic variation of the substituents at the N-methyl and 4-ethyl positions. These modifications are intended to probe the steric and electronic requirements of the binding site. For instance, the N-methyl group can be replaced with larger alkyl groups (e.g., ethyl, propyl) or smaller groups (e.g., hydrogen) to investigate the impact of steric bulk near the amine. Similarly, the ethyl group at the 4-position can be varied in size, lipophilicity, and electronic nature.

Hypothetical research findings from such a study could be summarized in the following table:

| Compound ID | R1 (N-substituent) | R2 (4-substituent) | Biological Activity (IC50, nM) |

| 1 | -CH3 | -CH2CH3 | 50 |

| 2 | -H | -CH2CH3 | 200 |

| 3 | -CH2CH3 | -CH2CH3 | 75 |

| 4 | -CH3 | -CH3 | 150 |

| 5 | -CH3 | -H | 300 |

| 6 | -CH3 | -Cl | 80 |

| 7 | -CH3 | -OCH3 | 120 |

The exploration of isomeric and stereoisomeric forms is another crucial aspect of SAR studies. The relative orientation of the substituents on the oxolane ring can significantly impact the molecule's ability to interact with its biological target. ankara.edu.trnih.govresearchgate.netnih.gov For this compound, this involves the synthesis and evaluation of cis and trans diastereomers, as well as individual enantiomers. The three-dimensional arrangement of atoms can influence binding affinity and efficacy. ankara.edu.trresearchgate.net

A hypothetical comparison of the activity of different stereoisomers might be presented as follows:

| Isomer | Biological Activity (IC50, nM) |

| (3R, 4R) | 45 |

| (3S, 4S) | 350 |

| (3R, 4S) | 150 |

| (3S, 4R) | 180 |

Influence of Stereochemistry on Hypothesized Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. nih.govresearchgate.netnih.gov The specific spatial arrangement of the ethyl and N-methylamine groups can lead to differential interactions with a chiral biological target, such as a receptor or enzyme. For instance, one enantiomer may fit optimally into a binding pocket, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions), while its mirror image may be unable to achieve the same favorable binding orientation, resulting in lower activity. ankara.edu.tr Molecular modeling studies can shed light on these structural and stereochemical requirements for efficient biological interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.govuniroma1.itresearchgate.net This computational tool is valuable in medicinal chemistry for predicting the activity of novel compounds and understanding the physicochemical properties that govern their potency. nih.gov

The initial step in QSAR modeling is the calculation of a wide range of molecular descriptors for the this compound derivatives. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.govucsb.edumdpi.com Examples of descriptors that could be calculated for this series of compounds include:

Electronic Descriptors: Dipole moment, HOMO and LUMO energies. ucsb.edu

Steric Descriptors: Molecular volume, surface area, and specific steric parameters.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A selection process is then employed to identify the most relevant descriptors that are highly correlated with the biological activity and have low inter-correlation.

Once the relevant descriptors are selected, a mathematical model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. mdpi.comnih.gov The goal is to create an equation that can accurately predict the biological activity of a compound based on its descriptor values.

A hypothetical QSAR equation for a series of oxolan-3-amine derivatives might look like this:

pIC50 = a(LogP) - b(Molecular Volume) + c*(Dipole Moment) + d

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and a, b, c, and d are coefficients determined by the regression analysis.

The developed QSAR model must undergo rigorous validation to ensure its robustness and predictive power. uniroma1.itnih.govsemanticscholar.org Common validation techniques include:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the model's internal consistency.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. nih.gov

Y-scrambling: The biological activity data is randomly shuffled to ensure that the model is not a result of a chance correlation. uniroma1.it

The statistical quality of the model is assessed using parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). uniroma1.itresearchgate.net

Computational Approaches to SAR: Ligand Docking and Pharmacophore Modeling (for hypothetical targets)

Given the nascent stage of research into the specific biological effects of this compound derivatives, computational methods can be employed to predict their potential interactions with hypothetical biological targets. This proactive approach allows for the exploration of the compound's therapeutic potential and guides the synthesis of new derivatives with enhanced properties. By simulating interactions with well-characterized protein families, such as kinases, G-protein coupled receptors (GPCRs), or enzymes, it is possible to build a foundational understanding of the structural features that are likely to govern biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (the ligand), such as a derivative of this compound, into the binding site of a target protein. The primary goal of ligand docking is to predict the binding mode and affinity of the ligand, which is often expressed as a docking score.

For a hypothetical study, a series of this compound derivatives could be docked into the active site of a representative enzyme, for instance, a hypothetical serine protease. The docking simulations would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex.

Detailed Research Findings from a Hypothetical Docking Study:

A computational docking study on a series of this compound derivatives against a hypothetical serine protease active site could yield the following insights:

Role of the Oxolane Ring: The oxygen atom of the oxolane ring may act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue (e.g., a serine or threonine) in the active site.

Importance of the Amine Group: The secondary amine could be involved in a hydrogen bond with an acidic residue (e.g., aspartate or glutamate) or a backbone carbonyl group of the protein. The N-methyl group might be oriented towards a hydrophobic pocket.

Influence of the Ethyl Group: The ethyl group at the 4-position of the oxolane ring could occupy a hydrophobic sub-pocket within the active site. Variations in the size and lipophilicity of this substituent would likely impact the binding affinity. For instance, replacing the ethyl group with a larger, more hydrophobic moiety might lead to a better fit and a more favorable docking score.

These hypothetical findings can be summarized in an interactive data table:

| Derivative | Modification | Predicted Docking Score (kcal/mol) | Key Interactions with Hypothetical Target |

| 1 | Parent (this compound) | -7.5 | H-bond (Oxolane O), H-bond (Amine N) |

| 2 | 4-Propyl substitution | -8.2 | Enhanced hydrophobic interaction |

| 3 | 4-Phenyl substitution | -9.1 | Pi-pi stacking with aromatic residue |

| 4 | N-ethyl instead of N-methyl | -7.8 | Minor change in hydrophobic interaction |

| 5 | Hydroxyl group on ethyl chain | -8.5 | Additional H-bond with active site |

Pharmacophore modeling is another powerful computational tool that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model defines the types of features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings) and their spatial relationships.

In a scenario where a set of this compound derivatives have been synthesized and show varying degrees of activity against a hypothetical target, a ligand-based pharmacophore model can be generated. This model would represent the common structural features of the most active compounds.

Detailed Research Findings from a Hypothetical Pharmacophore Modeling Study:

Based on a set of active derivatives, a pharmacophore model could be developed with the following features:

One Hydrogen Bond Acceptor (HBA): Corresponding to the oxygen atom of the oxolane ring.

One Hydrogen Bond Donor (HBD): Corresponding to the N-H group of the secondary amine.

One Hydrophobic Feature (HY): Corresponding to the ethyl group at the 4-position.

One Positive Ionizable Feature (PI): Corresponding to the protonated amine group, which is crucial for electrostatic interactions.

The spatial arrangement of these features would define the pharmacophore. For instance, the distance between the HBA and the HBD might be critical for simultaneous interaction with complementary residues in the binding site.

This pharmacophore model could then be used to virtually screen large chemical databases to identify new, structurally diverse compounds that match the model and are therefore predicted to be active. Furthermore, the model can guide the design of new derivatives of this compound with improved activity by ensuring that they possess the key pharmacophoric features in the correct spatial orientation.

An interactive data table summarizing the pharmacophoric features of hypothetical derivatives is presented below:

| Derivative | HBA | HBD | HY | PI | Predicted Activity |

| 1 | 1 | 1 | 1 | 1 | High |

| 2 | 1 | 0 | 1 | 1 | Low (lacks HBD) |

| 3 | 1 | 1 | 0 | 1 | Moderate (lacks key HY) |

| 4 | 0 | 1 | 1 | 1 | Low (lacks HBA) |

| 5 | 1 | 1 | 1 | 0 | Low (lacks PI) |

By integrating the insights from both ligand docking and pharmacophore modeling, a more comprehensive understanding of the SAR for this compound derivatives can be achieved. These computational approaches provide a rational basis for the design and optimization of new compounds with desired biological activities, even when the precise biological target is not yet known.

Mechanistic Chemical Biology Studies of 4 Ethyl N Methyloxolan 3 Amine Interactions Molecular Level

In Vitro Receptor Binding Assays (e.g., hypothetical G-protein coupled receptors, ion channels)

To elucidate the potential pharmacological targets of 4-Ethyl-N-methyloxolan-3-amine, a series of in vitro receptor binding assays were hypothetically conducted against a panel of selected G-protein coupled receptors (GPCRs) and ion channels known to be relevant in neuropharmacology.

Radioligand binding displacement assays were performed to determine the affinity of this compound for specific receptors. These experiments measure the ability of the compound to displace a known high-affinity radiolabeled ligand from its receptor binding site. The inhibition constant (Ki) is derived from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

In these hypothetical studies, membranes prepared from cells expressing the target receptors were incubated with a fixed concentration of a specific radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled agonist or antagonist. The results, as summarized in the table below, suggest a moderate affinity for the hypothetical Serotonin Receptor Subtype A and Dopamine Receptor Subtype B.

Table 1: Hypothetical Radioligand Displacement Binding Affinities of this compound

| Target Receptor | Radioligand | Ki (nM) |

|---|---|---|

| Serotonin Receptor Subtype A | [³H]8-OH-DPAT | 150 |

| Dopamine Receptor Subtype B | [³H]Spiperone | 275 |

| Adrenergic Receptor Subtype X | [³H]Prazosin | > 10,000 |

To complement the radioligand assays, fluorescent ligand binding studies were hypothetically employed. These assays offer a non-radioactive method to study ligand-receptor interactions in real-time. In this setup, a fluorescently labeled ligand is used, and its displacement by this compound is monitored by changes in fluorescence polarization or intensity.

These experiments were designed to confirm the binding affinities observed in the radioligand studies and to provide further insight into the binding kinetics. The results were consistent with the radioligand displacement data, showing a concentration-dependent displacement of the fluorescent probe from the Serotonin Receptor Subtype A and Dopamine Receptor Subtype B.

Table 2: Hypothetical Fluorescent Ligand Binding Affinities

| Target Receptor | Fluorescent Ligand | Kd (nM) |

|---|---|---|

| Serotonin Receptor Subtype A | Bodipy-TMR-Agonist | 165 |

Enzyme Modulation and Kinetics (e.g., hypothetical enzyme inhibition or activation)

The potential for this compound to interact with and modulate the activity of key enzymes was investigated through a series of in vitro enzymatic assays.

To screen for enzyme inhibitory activity, this compound was tested against a panel of enzymes relevant to neurotransmitter metabolism. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined for each enzyme.

In this hypothetical study, the compound demonstrated notable inhibitory activity against Monoamine Oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. It showed significantly less activity against Monoamine Oxidase B (MAO-B) and no significant inhibition of Catechol-O-methyltransferase (COMT) at the tested concentrations.

Table 3: Hypothetical IC50 Values for Enzyme Inhibition

| Enzyme | Substrate | IC50 (µM) |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Kynuramine | 5.2 |

| Monoamine Oxidase B (MAO-B) | Benzylamine | 89.7 |

To understand the mechanism of inhibition of MAO-A by this compound, detailed enzyme kinetic studies were hypothetically performed. By measuring the initial reaction velocities at various substrate concentrations in the presence and absence of the inhibitor, key kinetic parameters were determined.

Lineweaver-Burk plot analysis of the hypothetical data indicated a competitive inhibition mechanism. This is suggested by an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax) in the presence of the inhibitor. The inhibition constant (Ki) was calculated from these kinetic data.

Table 4: Hypothetical Kinetic Parameters for MAO-A Inhibition

| Inhibitor Concentration (µM) | Apparent Km (µM) | Vmax (nmol/min/mg) | Ki (µM) |

|---|---|---|---|

| 0 (Control) | 20 | 150 | N/A |

| 2.5 | 35 | 150 | 2.8 |

Cellular Permeability and Transport Mechanisms (at a molecular level)

The ability of a compound to cross cellular membranes is a critical determinant of its biological activity. The cellular permeability of this compound was hypothetically assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA). This in vitro model predicts passive transcellular permeability by measuring the passage of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

The results of the PAMPA assay suggest that this compound has moderate passive permeability. The effective permeability coefficient (Pe) was determined and compared to standard compounds with known permeability characteristics.

Table 5: Hypothetical Parallel Artificial Membrane Permeability Assay (PAMPA) Results

| Compound | Effective Permeability (Pe) (10⁻⁶ cm/s) | Predicted Permeability |

|---|---|---|

| Propranolol (High Permeability Control) | 18.5 | High |

| This compound | 7.2 | Moderate |

Lack of Publicly Available Research Data for this compound Precludes Detailed Mechanistic Analysis

Comprehensive searches of publicly accessible scientific literature and databases have revealed a significant absence of specific research pertaining to the chemical compound this compound. Consequently, a detailed analysis of its mechanistic chemical biology at the molecular level, as outlined in the requested article structure, cannot be provided at this time.

The inquiry sought in-depth information on the compound's interactions, specifically focusing on its in vitro permeability, potential as an efflux pump substrate, and its binding thermodynamics and kinetics with biological targets. However, no studies detailing these specific aspects for this compound could be identified. This includes a lack of data from common experimental assays such as:

In Vitro Permeability Assays: No published studies were found that utilized Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assays (PAMPA) to evaluate the permeability of this compound.

Efflux Pump Substrate Activity: There is no available research characterizing whether this compound is a substrate for any known efflux pumps, which are critical in determining intracellular drug concentrations.

Molecular Interaction Analysis: Searches for biophysical data from techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), X-ray Crystallography, or Cryo-Electron Microscopy involving this compound yielded no results. Such studies are essential for understanding the thermodynamic and kinetic profiles of compound-target interactions.

The absence of this foundational research indicates that this compound may be a novel compound, a research chemical with limited public study, or a compound that has not been the subject of published mechanistic investigations. Therefore, the generation of a scientifically accurate article with detailed research findings and data tables as requested is not feasible.

Applications of 4 Ethyl N Methyloxolan 3 Amine in Chemical Probe Development

Design and Synthesis of Labeled Analogues (e.g., fluorescent, affinity tags)

No information was found on the design or synthesis of fluorescently labeled or affinity-tagged analogues of 4-Ethyl-N-methyloxolan-3-amine.

Use as a Scaffold for High-Throughput Screening Libraries

There is no available data to suggest that this compound has been utilized as a molecular scaffold for the generation of compound libraries for high-throughput screening.

Utility in Target Identification and Validation Studies

There are no published studies that describe the use of this compound for the purpose of identifying or validating biological targets.

Future Research Directions and Broader Impact of Oxolan 3 Amine Chemistry

Exploration of Novel Synthetic Pathways to Oxolan-3-amines

The development of efficient and versatile synthetic routes to substituted oxolan-3-amines is a cornerstone of advancing their study. While classical methods often rely on intramolecular cyclization of diols or haloalcohols, contemporary research is focused on more sophisticated and atom-economical strategies. rsc.org

Future explorations are likely to concentrate on the following areas:

Catalytic C-H Amination: Direct functionalization of C-H bonds in pre-formed oxolane rings offers a highly efficient route to introduce the amine functionality. Research into transition-metal catalysis (e.g., using rhodium, palladium, or iron) could lead to regioselective and stereoselective amination, minimizing the need for protecting groups and reducing step counts.

Domino and Cascade Reactions: Designing multi-component reactions where the oxolane ring and the C-N bond are formed in a single, orchestrated sequence is a key goal. For instance, a domino aza-Michael addition followed by an intramolecular aryloxycarbonylation sequence has been proposed for similar heterocyclic systems. mdpi.com

Photocatalysis and Electrochemistry: The use of visible light photocatalysis or electrochemical methods can provide mild and highly selective conditions for the synthesis of complex heterocyclic structures. rsc.org These techniques can enable transformations that are difficult to achieve through traditional thermal methods.

| Synthetic Strategy | Description | Potential Advantages |

| Redox-Relay Heck Reaction | An operationally simple strategy starting from readily available materials like cis-butene-1,4-diol to generate cyclic hemiacetals, which are then converted to substituted tetrahydrofurans. organic-chemistry.org | Utilizes common starting materials; proceeds through versatile intermediates. |

| Palladium-Catalyzed Cyclization | A stereoselective method involving the reaction of γ-hydroxy alkenes with aryl or vinyl bromides to form both a C-C and a C-O bond in a single step. organic-chemistry.orgnih.gov | High diastereoselectivity; forms multiple bonds in one operation. |

| Matteson Homologation | A stereoselective extension reaction of boronic acid esters that can be adapted to construct highly substituted tetrahydrofuran (B95107) cores. uni-saarland.de | Excellent stereocontrol; allows for iterative chain extension. |

| Intramolecular SN2 Reactions | A classical and widely used approach involving the cyclization of a molecule containing a hydroxyl group and a suitable leaving group (e.g., halide or sulfonate). nih.gov | Reliable and well-established; effective for many natural product syntheses. nih.gov |

Advancements in Asymmetric Synthesis of Complex Oxolane Architectures

Many biologically active molecules containing the oxolane moiety are chiral, and their activity is often dependent on their specific stereochemistry. nih.govnih.gov Therefore, the development of asymmetric synthetic methods is of paramount importance.

Future advancements in this area will likely focus on:

Organocatalysis: The use of small organic molecules as catalysts for enantioselective reactions has become a powerful tool in synthesis. Developing organocatalytic methods for the asymmetric construction of the oxolane ring or the stereoselective introduction of the amine group is a promising research direction.

Dual Catalysis Systems: Combining two different catalytic cycles, such as a transition metal catalyst and an organocatalyst, can enable novel transformations with high levels of stereocontrol. This approach could be applied to the synthesis of complex oxolane architectures with multiple stereocenters.

Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis offers unparalleled selectivity under mild reaction conditions. The use of enzymes, either alone or in combination with traditional chemical catalysts, could provide efficient routes to enantiopure oxolan-3-amines and their derivatives.

The goal is to move beyond substrate-controlled diastereoselective methods to catalyst-controlled reactions, where the stereochemical outcome is determined by the chirality of the catalyst, allowing access to any desired stereoisomer. pnas.org

Expansion of SAR Studies to Diverse Biological Target Classes

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. estranky.skslideshare.net For oxolan-3-amine derivatives, SAR studies can elucidate the roles of the oxolane ring, the amine functionality, and various substituents in binding to biological targets.

Future research should aim to:

Systematic Library Synthesis: Create diverse libraries of oxolan-3-amine analogues with variations at the 2, 3, 4, and 5 positions of the oxolane ring, as well as on the nitrogen atom. This will allow for a comprehensive exploration of the chemical space.

Exploration of New Target Classes: While heterocyclic amines are known to interact with a wide range of biological targets, including enzymes and receptors, the specific targets for oxolan-3-amine derivatives are largely unexplored. researchgate.netnih.govnih.gov High-throughput screening of these compounds against various target classes could reveal novel biological activities.

Computational Modeling: The use of molecular docking and quantitative structure-activity relationship (QSAR) modeling can help to predict the biological activity of new analogues and guide the design of more potent and selective compounds. science.govresearchgate.net

| Structural Feature | Potential Role in Biological Activity | Focus of Future SAR Studies |

| Oxolane Ring | Acts as a scaffold, influencing conformation and solubility. The oxygen atom can act as a hydrogen bond acceptor. | Investigating the effect of ring substitution on binding affinity and selectivity. |

| Amine Group | Can act as a hydrogen bond donor and/or acceptor, and can be protonated at physiological pH to form ionic interactions. estranky.sk | Modifying the substitution on the nitrogen (e.g., methyl, ethyl, larger groups) to probe steric and electronic requirements of the binding pocket. |

| Ethyl Group (at C4) | Provides a lipophilic interaction and influences the overall shape of the molecule. | Exploring the impact of different alkyl or aryl substituents at this position on activity and selectivity. |

Development of Advanced Analytical Techniques for Trace Analysis

As oxolan-3-amine derivatives are investigated for potential applications, the need for sensitive and selective analytical methods for their detection and quantification becomes critical. This is particularly important for pharmacokinetic studies, environmental monitoring, and quality control.

Future developments are expected in the following areas:

Chiral Chromatography: Given the importance of stereochemistry, the development of robust methods for separating enantiomers is essential. Supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) with chiral stationary phases are powerful techniques for this purpose. chromatographyonline.comyakhak.org Further development of novel chiral stationary phases could improve resolution and reduce analysis times.

Mass Spectrometry (MS) Coupling: Coupling chromatographic techniques with mass spectrometry (LC-MS, GC-MS) provides high sensitivity and specificity, allowing for the detection of trace amounts of these compounds in complex matrices like biological fluids or environmental samples. nih.govnih.govresearchgate.net The development of new ionization techniques and high-resolution mass analyzers will continue to push the limits of detection.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. They can be used as selective sorbents for solid-phase extraction (SPE) to isolate and pre-concentrate oxolan-3-amines from complex samples before analysis. jfda-online.comjfda-online.com

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with chiral derivatizing agents, can be used to determine the enantiomeric excess of chiral amines. rsc.org

| Analytical Technique | Application in Oxolan-3-amine Analysis | Future Research Focus |

| HPLC/SFC with Chiral Stationary Phases | Separation of enantiomers to determine enantiomeric purity. chromatographyonline.comyakhak.org | Development of new chiral stationary phases for improved resolution and broader applicability. |

| LC-MS/MS | Quantification of trace levels in biological and environmental samples. nih.govjfda-online.com | Improving sensitivity and developing methods for high-throughput screening. |

| GC-MS | Analysis of volatile derivatives; requires derivatization. nih.gov | Development of simpler and more efficient derivatization procedures. |

| NMR with Chiral Derivatizing Agents | Determination of enantiomeric excess. rsc.org | Design of new, more effective chiral derivatizing agents for better spectral dispersion. |

Contributions to Fundamental Understanding of Heterocyclic Amine Chemistry

The study of oxolan-3-amines contributes to the broader understanding of heterocyclic amine chemistry, a field of fundamental importance in organic and biological chemistry. pressbooks.pubwikipedia.orguomustansiriyah.edu.iq

Key areas where this research can have a significant impact include:

Reactivity and Reaction Mechanisms: Investigating the reactivity of the oxolan-3-amine scaffold, such as the influence of the oxolane ring on the basicity and nucleophilicity of the amine, provides valuable insights into the interplay of different functional groups within a molecule. nih.govchemicalbook.comlibretexts.org

Conformational Analysis: The five-membered oxolane ring is not planar and can adopt various conformations. chemicalbook.com Understanding how substituents influence the preferred conformation of the ring and how this, in turn, affects the molecule's properties and biological activity is a fundamental aspect of stereochemistry.

Non-covalent Interactions: The interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces in these molecules governs their physical properties and their interactions with other molecules. Detailed studies of these interactions contribute to a deeper understanding of molecular recognition.

By exploring the chemistry of molecules like 4-Ethyl-N-methyloxolan-3-amine, researchers can uncover new principles that are applicable to a wide range of other heterocyclic systems, thereby advancing the field of organic chemistry as a whole.

常见问题

Q. How should researchers document synthetic protocols for this compound to meet peer-review standards?

- Methodological Answer :

- Detailed SI : Report yields, purification methods (e.g., column chromatography gradients), and characterization data (Rf, melting points) .

- Safety compliance : Cite REACH and CLP classifications for hazard communication .

- Data transparency : Deposit spectral files in open-access platforms (e.g., Zenodo) alongside publication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。